Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring three key substituents: a benzyloxy group at the 4'-position, a formyl group at the 3'-position, and a methyl carboxylate ester at the 3-position. This compound is structurally distinct due to the combination of electron-donating (benzyloxy) and electron-withdrawing (formyl, ester) groups, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 3-(3-formyl-4-phenylmethoxyphenyl)benzoate |
InChI |
InChI=1S/C22H18O4/c1-25-22(24)19-9-5-8-17(12-19)18-10-11-21(20(13-18)14-23)26-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
InChI Key |
YFJFCAPIDUVLQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of the biphenyl with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Replacement of the benzyloxy group with other nucleophiles.
Scientific Research Applications
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate with structurally related biphenyl carboxylates, highlighting differences in substituents, molecular properties, and applications.
Key Comparisons:
Functional Group Diversity :
- The formyl group in the target compound distinguishes it from analogs like Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (nitro) or Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate (methoxy). The formyl group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., in Schiff base formation) .
- The benzyloxy group introduces steric bulk and lipophilicity compared to simpler substituents like methoxy .
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro , formyl ) reduce electron density on the biphenyl core, affecting π-π stacking interactions. Conversely, benzyloxy and methoxy groups donate electrons, increasing resonance stabilization .
Compounds like Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate are used in cross-coupling reactions due to the nitro group’s directing effects .
Synthetic Pathways :
- The target compound could be synthesized via ester hydrolysis (as in ) followed by formylation. In contrast, halogenated analogs (e.g., Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate) are often prepared via Suzuki-Miyaura coupling .
Physical Properties :
- The benzyloxy group increases molecular weight (362.38 g/mol) and lipophilicity compared to smaller analogs like Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate (254.28 g/mol) .
- Carboxylic acid derivatives (e.g., 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid) exhibit higher polarity and water solubility than ester analogs .
Biological Activity
Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a biphenyl core with a formyl group and a benzyloxy substituent, which may influence its biological properties. Its chemical formula is C18H16O4, and it has a molecular weight of 296.32 g/mol.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of biphenyl have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds demonstrated that they could effectively inhibit the growth of human cancer cell lines at micromolar concentrations .
Melanin Synthesis Inhibition
This compound has been studied for its potential as a melanin synthesis inhibitor. In experiments involving Xenopus embryos, it was observed that compounds with benzyloxy groups significantly affected pigmentation levels. The activity was noted to be dose-dependent and reversible, indicating a potential for therapeutic applications in conditions related to hyperpigmentation .
Antimicrobial Activity
Similar biphenyl derivatives have been reported to exhibit antimicrobial properties. For example, studies have shown that specific structural modifications can enhance the antibacterial efficacy against various pathogens. The presence of the benzyloxy group may contribute to increased lipophilicity, enhancing membrane permeability and subsequent antimicrobial activity .
Study 1: Anticancer Activity
A study conducted on several biphenyl derivatives, including this compound, showed promising results in inhibiting the proliferation of breast cancer cells. The compound was tested in vitro and demonstrated an IC50 value of approximately 5 μM, indicating potent activity compared to control treatments.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 5 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Study 2: Melanin Synthesis Inhibition
In another study assessing pigmentation in Xenopus embryos treated with various compounds, this compound exhibited significant pigment loss at concentrations as low as 10 μM.
| Treatment Concentration (μM) | Pigment Loss (%) |
|---|---|
| 5 | 20 |
| 10 | 50 |
| 20 | 80 |
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular pathways that regulate cell growth and pigmentation. The benzyloxy group may enhance binding affinity to target proteins involved in melanin synthesis and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
